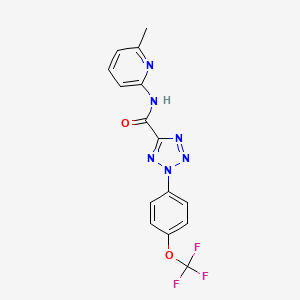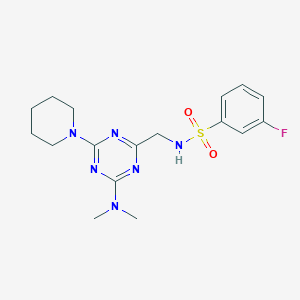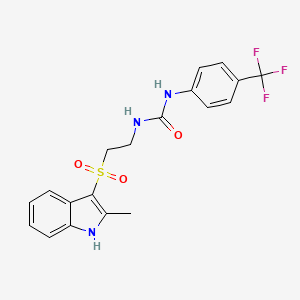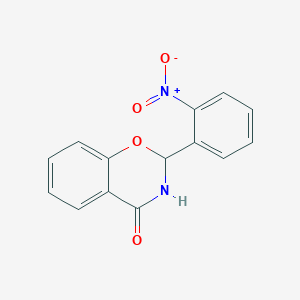
2-(2-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one is an organic compound that belongs to the class of benzoxazines This compound is characterized by a benzoxazine ring fused with a nitrophenyl group
作用机制
Target of Action
The primary target of 2-(2-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one is PqsD , a key enzyme involved in signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . This enzyme plays a crucial role in the quorum sensing (QS) system of the bacteria, which is a mechanism that allows bacteria to behave collectively rather than as individuals .
Mode of Action
This compound interacts with its target, PqsD, by inhibiting its function . This compound has been shown to display anti-biofilm activity and a tight-binding mode of action . By inhibiting PqsD, it disrupts the QS system, thereby affecting the collective behavior of the bacteria .
Biochemical Pathways
The inhibition of PqsD affects the production of signal molecules in Pseudomonas aeruginosa, specifically the molecules HHQ and PQS . These molecules are part of the QS system and play a role in population-wide changes in gene expression . By disrupting their production, the compound affects the bacteria’s ability to coordinate their behavior and virulence .
Pharmacokinetics
The compound’s interaction with its target suggests a potent inhibitory effect, indicating a high degree of bioavailability
Result of Action
The result of the action of this compound is a disruption of the QS system in Pseudomonas aeruginosa . This leads to a decrease in the production of signal molecules and a reduction in the bacteria’s ability to form biofilms . Biofilms are a key reason for bacterial resistance against conventional antibiotics, so this compound’s anti-biofilm activity could have significant implications for the treatment of bacterial infections .
生化分析
Biochemical Properties
Based on its structural similarity to other nitrophenyl compounds, it may interact with enzymes, proteins, and other biomolecules . The nature of these interactions could involve binding to active sites, altering enzyme conformation, or participating in redox reactions .
Cellular Effects
Other nitrophenyl compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Other nitrophenyl compounds have been shown to have varying effects over time in laboratory settings .
Dosage Effects in Animal Models
Other nitrophenyl compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Other nitrophenyl compounds have been shown to interact with various enzymes and cofactors, and to influence metabolic flux or metabolite levels .
Transport and Distribution
Other nitrophenyl compounds have been shown to interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Other nitrophenyl compounds have been shown to have specific targeting signals or post-translational modifications that direct them to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one typically involves the reaction of 2-nitrobenzaldehyde with an appropriate amine under specific conditions. One common method includes the use of a condensation reaction where 2-nitrobenzaldehyde reacts with an amine in the presence of a catalyst to form the desired benzoxazine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
2-(2-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are often used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the benzoxazine ring .
科学研究应用
2-(2-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
相似化合物的比较
Similar Compounds
- 2-nitrobenzyl alcohol
- 2-nitrobenzaldehyde
- 2-nitrophenylacetic acid
Uniqueness
Compared to similar compounds, 2-(2-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one stands out due to its benzoxazine ring structure, which imparts unique chemical properties and reactivity. This structural feature allows for specific interactions in biological systems and makes it a valuable compound for various applications .
属性
IUPAC Name |
2-(2-nitrophenyl)-2,3-dihydro-1,3-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4/c17-13-10-6-2-4-8-12(10)20-14(15-13)9-5-1-3-7-11(9)16(18)19/h1-8,14H,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZXSLSWFREWHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2NC(=O)C3=CC=CC=C3O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(4-Cyclobutylphenyl)methyl]-N-[2-(3-hydroxycyclobutyl)ethyl]prop-2-enamide](/img/structure/B2875389.png)
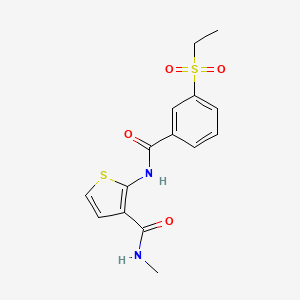
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-methylpyrazine-2-carboxamide](/img/structure/B2875391.png)
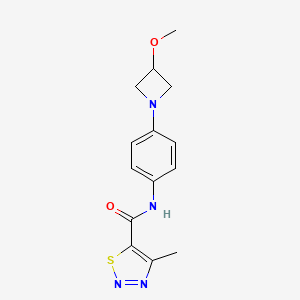
![4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2875393.png)
![2-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2875395.png)
![4-(thiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2875397.png)
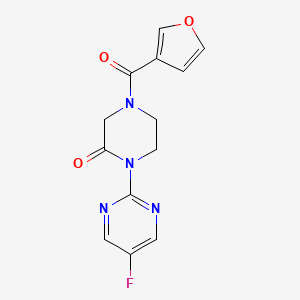
![N-(2,4-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2875399.png)
![(2E)-3-[5-(1,3-Dioxolan-2-yl)furan-2-yl]prop-2-enoic acid](/img/structure/B2875401.png)
![N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-oxo-4-phenylbutanamide](/img/structure/B2875406.png)
